Tert-butyl-benzyl-phosphinyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16ClOP |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
[tert-butyl(chloro)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H16ClOP/c1-11(2,3)14(12,13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
HWDTUNRYPBWJOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(=O)(CC1=CC=CC=C1)Cl |
Canonical SMILES |
CC(C)(C)P(=O)(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Benzyl Phosphinyl Chloride and Analogues
Direct Chlorination Routes to Phosphinyl Chlorides
Direct chlorination methods involve the conversion of a phosphorus-containing precursor to the desired phosphinyl chloride using a chlorinating agent. The choice of substrate and reagent is crucial for achieving high yields and purity.
The chlorination of secondary phosphine (B1218219) oxides represents a direct route to phosphinyl chlorides. This transformation is typically achieved using strong chlorinating agents. For instance, phosphine oxides can be reduced using reagents like HSiCl3/amine systems. rsc.org The Appel reaction conditions, which traditionally use a phosphine and a carbon tetrahalide, have been adapted for the chlorination of alcohols catalyzed by phosphine oxides. researchgate.netrsc.org This involves the in-situ generation of a reactive phosphonium (B103445) species. While the direct chlorination of a secondary phosphine oxide like tert-butyl-benzyl-phosphine oxide to its corresponding phosphinyl chloride is a fundamental transformation, specific research findings detailing this exact conversion were not prominently available in the reviewed literature. However, the general principle of activating a P=O bond for substitution is well-established in organophosphorus chemistry.
A common and effective method for synthesizing phosphinyl chlorides involves the chlorination of phosphonic monoesters. beilstein-journals.org This approach is advantageous as phosphonic monoesters can be readily prepared from the corresponding phosphonic acids or by selective hydrolysis of diesters. nih.gov Various chlorinating agents can be employed for this conversion, with thionyl chloride (SOCl₂) being a frequently used reagent. beilstein-journals.orggoogle.com The reaction proceeds by converting the phosphonic acid moiety of the monoester into the more reactive acid chloride. For example, N-Cbz-1-aminoalkylphosphonic monomethyl esters have been successfully converted into the corresponding N-Cbz-1-aminoalkylphosphonochloridates using thionyl chloride. beilstein-journals.org This method provides a versatile route to a range of phosphonochloridates, which are valuable intermediates for further synthetic transformations. beilstein-journals.org
| Chlorinating Agent | Substrate Example | Product Type | Reference |
| Thionyl chloride (SOCl₂) | N-Cbz-1-aminoalkylphosphonic monomethyl esters | N-Cbz-1-aminoalkylphosphonochloridates | beilstein-journals.org |
| Oxalyl chloride ((COCl)₂) | Phosphonic acids | Phosphinyl chlorides | researchgate.netresearchgate.net |
| Phosphorus pentachloride (PCl₅) | Dialkyl alkylphosphonates | Alkylphosphonic acid dichlorides | google.comresearchgate.net |
This table presents examples of chlorinating agents used for the synthesis of phosphinyl chlorides from phosphonic acid derivatives.
The use of silylated intermediates in phosphorus chemistry offers a mild and efficient pathway for various transformations. Alkyl trimethylsilyl (B98337) phosphinates can serve as precursors to phosphinyl chlorides. The silicon-oxygen bond is readily cleaved by halogenating agents, facilitating the formation of the phosphorus-chlorine bond. While specific examples detailing the chlorination of alkyl trimethylsilyl phosphinates to phosphinyl chlorides were not explicitly detailed in the provided search results, the general reactivity of silyl (B83357) esters suggests their utility in this context. For instance, the reaction of trimethylsilyl diethyl phosphite (B83602) with perfluoroolefins in an Arbuzov-type reaction highlights the involvement of silylated phosphorus compounds in forming new P-C bonds. researchgate.net
Arbuzov-Type Reactions and Related Phosphorylation Methods
The Michaelis-Arbuzov reaction and its variants are cornerstone reactions in organophosphorus chemistry for the formation of phosphorus-carbon bonds. wikipedia.org These methods are widely used for the synthesis of phosphonates, phosphinates, and phosphine oxides. researchgate.netwikipedia.org
The classic Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.org For the synthesis of phosphinates, a phosphonite ester is used as the starting material. The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. wikipedia.org This is followed by the dealkylation of the intermediate by the displaced halide ion to give the final phosphinate product. organic-chemistry.org This reaction is a powerful tool for creating P-C bonds and is applicable to a wide range of substrates, including the synthesis of arylmethyl phosphonates. organic-chemistry.org
| Phosphorus Reactant | Halogenated Reagent | Product |
| Phosphite esters (P(OR)₃) | Alkyl halide (R'X) | Phosphonate (B1237965) (R'PO(OR)₂) |
| Phosphonite esters (R'P(OR)₂) | Alkyl halide (R''X) | Phosphinate (R'R''PO(OR)) |
| Phosphinite esters (R'₂POR) | Alkyl halide (R''X) | Phosphine oxide (R'₂R''PO) |
This table outlines the general scope of the Michaelis-Arbuzov reaction for the synthesis of various pentavalent phosphorus compounds. wikipedia.org
Recent advancements have introduced radical-based alternatives to the traditional thermal conditions of the Arbuzov reaction, allowing the reaction to proceed at room temperature with a broader substrate scope and better functional group tolerance. chinesechemsoc.org
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from simple starting materials. researchgate.net In organophosphorus chemistry, MCRs have been employed for the preparation of α- and β-substituted phosphonates. researchgate.net One notable example is the Kabachnik-Fields reaction, which is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates. researchgate.net
More recently, one-pot procedures have been developed for the synthesis of hydroxymethylene-(phosphinyl)phosphonates (HMPPs) in good to excellent yields (53-98%). nih.gov These methods avoid the need for intermediate purification steps. nih.gov The progress of such one-pot syntheses can be monitored by ³¹P NMR spectroscopy, which helps in identifying the phosphorylated intermediates and elucidating the reaction mechanism. nih.gov These multi-component approaches provide a powerful platform for generating libraries of structurally diverse phosphinylphosphonate compounds for various applications. researchgate.netnih.gov
Derivatization Strategies from Precursor Organophosphorus Compounds
Conversion of Chlorophosphines to Benzyl-Substituted Phosphine Derivatives
A primary method for forming carbon-phosphorus bonds involves the reaction of halophosphines with organometallic reagents. This approach is fundamental for synthesizing benzyl-substituted phosphine derivatives. The general strategy involves the nucleophilic displacement of a chloride ion from a chlorophosphine by a benzyl-containing organometallic compound, such as a Grignard reagent (benzylmagnesium chloride) or an organolithium reagent.
For the synthesis of a tert-butyl-benzyl-phosphine, a potential precursor to the target phosphinyl chloride, one would start with a suitable chlorophosphine like chloro(tert-butyl)phenylphosphine (B1595180) or di-tert-butylchlorophosphine. The reaction with a benzyl (B1604629) Grignard reagent would lead to the formation of the corresponding tertiary phosphine. Subsequent oxidation would yield the phosphine oxide, which can then be chlorinated to the phosphinyl chloride.
While direct synthesis is one route, phosphine-borane adducts are often used as stable, air-resistant intermediates that facilitate the synthesis and purification of P-chiral phosphines. The borane (B79455) group can be removed stereospecifically in a later step.
A recent development involves a nickel-catalyzed Umpolung conversion of phosphine chlorides. acs.org This method treats phosphine chlorides as transient nucleophilic phosphines for cross-coupling reactions. acs.org For instance, an asymmetric phosphine chloride with phenyl and tert-butyl groups was successfully used in a transformation to yield a phosphinecarboxamide product, demonstrating the strategy's tolerance for various phosphine chlorides. acs.org
Stereospecific Synthesis of P-Stereogenic Phosphinyl Chlorides
The creation of P-stereogenic phosphinyl chlorides with high enantiomeric purity is a significant challenge. A highly effective and stereospecific method begins with P-stereogenic secondary phosphine oxides (SPOs). These SPOs are valuable as they are configurationally stable and can be prepared in enantiomerically pure forms through methods like classical resolution or via chiral auxiliaries. nsf.govthieme-connect.com
A key transformation involves the stereospecific conversion of a diastereomeric mixture of an SPO into a chlorophosphine salt by treating it with oxalyl chloride. lookchem.com This intermediate can then undergo nucleophilic substitution with a Grignard reagent to produce tertiary phosphines with high diastereoselectivity (up to 99:1 dr). lookchem.com
The stereochemical outcome of this substitution is highly dependent on the nature of the Grignard reagent. lookchem.comnih.gov
Aliphatic Grignard reagents typically result in an inversion of the configuration at the phosphorus center. This is consistent with a classic SN2-type mechanism where the nucleophile attacks the phosphorus atom from the side opposite to the leaving chloride group. lookchem.comnih.gov
Aromatic Grignard reagents , conversely, lead to retention of the configuration at the phosphorus center. lookchem.com This outcome is proposed to result from the repulsion between the π-electrons of the aromatic nucleophile and the lone pair of electrons on the trivalent phosphorus atom. lookchem.comresearchgate.net
This divergent stereoselectivity provides a powerful tool for controlling the chirality of the final phosphine product. Once the desired P-chiral tertiary phosphine is synthesized, it can be oxidized to the corresponding tertiary phosphine oxide (TPO). The final step to obtain the target phosphinyl chloride involves a chlorination reaction, often using reagents like oxalyl chloride, which converts the TPO to the P-stereogenic phosphinyl chloride.
Table 1: Stereochemical Outcome of Grignard Reagent Substitution on P-Stereogenic Chlorophosphine Intermediates
Reactivity and Reaction Mechanisms of Tert Butyl Benzyl Phosphinyl Chloride
Nucleophilic Substitution Reactions at the Phosphorus Center
The primary reaction pathway for phosphinyl chlorides involves nucleophilic substitution at the electrophilic phosphorus center, leading to the displacement of the chloride leaving group. The mechanism of this substitution is highly dependent on the substrate structure, the nucleophile, and the reaction conditions.
Nucleophilic substitution at a tetrahedral phosphorus center can, in principle, proceed through a spectrum of mechanisms ranging from a fully associative, concerted process (SN2-like) to a fully dissociative, stepwise process (SN1-like). masterorganicchemistry.com
SN2 Pathway: The SN2 mechanism at phosphorus, often denoted SN2(P), is a single, concerted step. The nucleophile attacks the phosphorus center from the side opposite to the leaving group (backside attack), proceeding through a high-energy trigonal bipyramidal (TBP) transition state. researchgate.net This pathway is common for substitutions at phosphorus in many phosphate (B84403) and phosphinate derivatives. researchgate.netfrontiersin.org For P-stereogenic compounds, this mechanism typically results in the inversion of the configuration at the phosphorus center. researchgate.net
SN1 Pathway: A pure SN1 mechanism would involve a slow, rate-determining heterolytic cleavage of the P-Cl bond to form a planar, three-coordinate phosphinylium cation intermediate. masterorganicchemistry.com This highly reactive intermediate would then be rapidly captured by a nucleophile. rsc.org However, the formation of such high-energy, positively charged phosphorus intermediates is generally considered unfavorable, making a pure SN1 mechanism rare in the chemistry of tetracoordinate phosphorus compounds.
In the case of tert-butyl-benzyl-phosphinyl chloride, the reaction pathway is a subject of mechanistic debate influenced by its substituents. While most substitutions on similar P(V) chlorides proceed via an SN2-like mechanism, the extreme steric hindrance imposed by the tert-butyl group could significantly slow down the rate of a traditional backside attack. libretexts.org This steric impediment might favor a more dissociative mechanism, where the P-Cl bond is substantially weakened or broken before the new bond with the nucleophile is fully formed, pushing the reaction towards the SN1 end of the mechanistic spectrum. The benzyl (B1604629) group, capable of stabilizing an adjacent positive charge through resonance, could potentially lower the energy of a phosphinylium-like transition state, further suggesting the possibility of a dissociative pathway. quora.com
Solvolysis reactions, where the solvent acts as the nucleophile, are frequently used to probe the mechanisms of nucleophilic substitution. The rates of these reactions can be monitored over time to determine rate constants and activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). amherst.edu These parameters provide insight into the transition state of the rate-determining step. rsc.org
For example, a bimolecular SN2(P) mechanism is characterized by a highly ordered transition state, which is reflected in a large negative value for the entropy of activation (ΔS‡). researchgate.net Conversely, a unimolecular SN1(P) mechanism, involving dissociation, would be expected to have an entropy of activation that is close to zero or slightly positive. frontiersin.org
Illustrative Solvolysis Data for a Related Organophosphorus Chloride The following table presents kinetic data for the solvolysis of Diphenylthiophosphinyl Chloride at 55.0 °C, a compound analogous to the subject of this article. This data is provided for illustrative purposes to demonstrate the types of parameters obtained in such studies.
| Solvent | 105 k (s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 100% EtOH | 1.53 | 19.7 | -18.9 |
| 90% EtOH | 11.3 | 20.3 | -9.1 |
| 100% MeOH | 10.3 | 19.1 | -17.6 |
| 90% MeOH | 47.2 | - | - |
| 80% Acetone | 1.97 | 17.0 | -29.7 |
Data sourced by analogy from studies on Diphenylthiophosphinyl Chloride. researchgate.net
The substituents attached to the phosphorus atom exert profound steric and electronic effects that modulate the rate and stereochemical outcome of nucleophilic substitution.
Influence of the tert-Butyl Group: The tert-butyl group is one of the most sterically demanding alkyl groups. Its primary influence is to sterically hinder the phosphorus center, making it difficult for nucleophiles to approach for a backside attack required in a classic SN2 mechanism. researchgate.net This steric shielding is expected to significantly decrease the rate of reaction for this compound compared to less hindered analogs. In carbon chemistry, substrates with bulky tert-butyl groups are known to favor SN1 pathways because the steric strain is relieved upon dissociation of the leaving group and formation of a planar carbocation. pearson.com By analogy, the bulky tert-butyl group on the phosphorus atom could favor a more dissociative, SN1-like pathway by destabilizing the crowded ground state and the even more crowded pentacoordinate SN2 transition state.
Influence of the Benzyl Group: The benzyl group's influence is twofold. Sterically, it is less bulky than the tert-butyl group. Electronically, the phenyl ring can stabilize an adjacent positive charge via resonance. This effect is crucial in promoting SN1 reactions at benzylic carbon centers. quora.com In the context of this compound, this resonance stabilization could lower the activation energy for a dissociative pathway that involves the formation of a transition state with significant phosphinylium cation character. Conversely, for a concerted SN2 reaction, the electron-withdrawing inductive effect of the phenyl ring would slightly increase the electrophilicity of the phosphorus atom, potentially increasing the reaction rate, assuming steric factors are not overwhelming.
For a P-stereogenic compound like this compound, the stereochemical outcome of nucleophilic substitution is a key mechanistic indicator.
Inversion of Configuration: The majority of SN2(P) reactions on tetracoordinate phosphorus centers proceed with a clean inversion of configuration. researchgate.netresearchgate.net This outcome is the result of a backside nucleophilic attack, where the nucleophile enters from the face opposite the leaving group, forcing the other three substituents to "umbrella-flip" into the inverted configuration. acs.org
Retention of Configuration: While less common, retention of configuration can also occur. This outcome typically implies a more complex mechanism, often involving the formation of a pentacoordinate intermediate (a phosphorane). researchgate.net If this intermediate has a sufficient lifetime, it can undergo a process called Berry pseudorotation, which rearranges the positions of the substituents. If the leaving group departs from a different position after this rearrangement, the net result can be retention of the original stereochemistry. researchgate.net Retention has also been observed in substitutions with certain aromatic Grignard reagents, where repulsion between the π-electrons of the nucleophile and the lone pairs on the phosphorus atom is proposed to favor a frontal attack. nih.gov
For this compound, nucleophilic substitution with simple nucleophiles is generally expected to proceed with inversion of configuration via an SN2-like pathway. However, the specific choice of nucleophile and solvent could potentially open up pathways leading to retention. researchgate.net
Electrophilic Reactions Involving the Phosphorus Center
Electrophilic substitution reactions at a phosphorus center, denoted SE2(P), are characteristic of trivalent P(III) compounds, such as phosphines, which possess a lone pair of electrons that can act as a nucleophile. mdpi.com These reactions typically proceed with retention of configuration at the phosphorus center. The electrophile attacks the electron-rich phosphorus from the front side, where the lone pair is located, leading to the formation of a new bond without inverting the stereocenter. mdpi.com
The phosphorus atom in this compound is a pentavalent P(V) species. It is part of a phosphoryl group (P=O), which makes the phosphorus atom highly electron-deficient and electrophilic. It lacks the lone pair of electrons necessary to engage in the typical SE2(P) mechanism. Therefore, direct electrophilic substitution at the phosphorus center of this compound is not a characteristic reaction pathway. Electrophilic attack would more likely occur at the oxygen atom of the phosphoryl group or on the aromatic ring of the benzyl substituent.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Phosphinyl chlorides readily react with organometallic reagents, such as Grignard reagents (R'MgX) and organolithium compounds, in a nucleophilic substitution reaction. This reaction is a primary method for forming new phosphorus-carbon bonds and synthesizing tertiary phosphine (B1218219) oxides. wikipedia.orggoogle.com
The mechanism involves the attack of the carbanionic carbon from the Grignard reagent on the electrophilic phosphorus atom of the phosphinyl chloride. This addition forms a transient pentacoordinate intermediate, which then collapses, expelling the chloride ion as the leaving group. The final product is a tertiary phosphine oxide with a new P-C bond. byjus.com For this compound, reaction with a Grignard reagent like methylmagnesium bromide would yield tert-butyl-benzyl-methyl-phosphine oxide.
The general reaction is as follows: R₂(O)P-Cl + R'-MgX → R₂(R')P=O + MgXCl
This method is highly versatile for creating P-chiral phosphine oxides, which are valuable in catalysis, provided the starting phosphinyl chloride is enantiomerically pure. organic-chemistry.org The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it must solvate the Grignard reagent without reacting with it. byjus.comnih.gov
| Organometallic Reagent | Product Type | General Mechanism | Significance |
|---|---|---|---|
| Grignard Reagents (R'MgX) | Tertiary Phosphine Oxide (R₂(R')P=O) | Nucleophilic Acyl Substitution | Formation of P-C bonds; Synthesis of P-chiral compounds organic-chemistry.org |
| Organolithium Reagents (R'Li) | Tertiary Phosphine Oxide (R₂(R')P=O) | Nucleophilic Acyl Substitution | High reactivity for P-C bond formation rsc.org |
| Organocuprates (R'₂CuLi) | Tertiary Phosphine Oxide (R₂(R')P=O) | Nucleophilic Acyl Substitution | Used for specific substrates where milder reagents are needed chemistrysteps.com |
Radical Reactions and Spin-Center Shifts
Phosphinyl radicals, specifically phosphinoyl radicals of the structure R₂P(O)•, are reactive intermediates that can be generated from various phosphorus precursors. nih.gov While direct homolytic cleavage of the P-Cl bond in a phosphinyl chloride is not a common method, these radicals can be formed from related compounds. For instance, phosphorus-centered radicals are often generated via the homolytic cleavage of P-H or P-Se bonds in secondary phosphine oxides or selenophosphates, respectively, typically initiated by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile). researchgate.netresearchgate.netorganic-chemistry.org
Once formed, a phosphinyl radical like the hypothetical tert-butyl-benzyl-phosphinoyl radical would be a highly reactive species. ontosight.ai These radicals can participate in several key reactions:
Addition to unsaturated bonds: They can add to alkenes and alkynes in a radical chain process, forming a new P-C bond and a new carbon-centered radical, which can then propagate the chain. researchgate.netorganic-chemistry.org
Hydrogen abstraction: They can abstract hydrogen atoms from suitable donors, a process known as Hydrogen Atom Transfer (HAT). researchgate.net
Coupling reactions: Two radicals can couple to form a new bond. ontosight.ai
The stability and reactivity of phosphinyl radicals are influenced by the substituents on the phosphorus atom. acs.org Steric bulk, like that from a tert-butyl group, can increase the persistence of the radical by sterically hindering dimerization reactions. nih.gov
The reactivity of phosphorus-centered radicals makes them useful for C-H and P-H functionalization reactions. In these processes, a radical initiator generates a phosphorus radical from a precursor like a secondary phosphine oxide (R₂P(O)H). researchgate.net
C-H Functionalization: A highly reactive radical can abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical. This radical can then be trapped by a phosphorus-containing species. More commonly, a phosphorus-centered radical adds to an unsaturated C=C bond in an alkene. The resulting carbon radical then abstracts a hydrogen atom from a donor, achieving a net hydrophosphinylation of the alkene. organic-chemistry.orgnih.gov
P-H Functionalization: The homolytic cleavage of the P-H bond in secondary phosphine oxides or hypophosphorous acid derivatives is a primary route to generating the key phosphorus-centered radicals needed for these transformations. researchgate.net These radicals can then engage in intermolecular C-P bond formation with various substrates, including alkenes, alkynes, and arenes. researchgate.net
These radical-mediated reactions are powerful tools for creating complex organophosphorus compounds under relatively mild conditions. researchgate.net
| Reaction Type | Radical Precursor Example | Key Transformation | Application |
|---|---|---|---|
| Radical Addition to Alkenes | Secondary Phosphine Oxide (R₂P(O)H) | C=C bond becomes a C-C-P(O)R₂ bond | Hydrophosphinylation organic-chemistry.org |
| C-H/P-H Coupling | Diaryl Phosphite (B83602) | Formation of a C-P bond via radical intermediates | Synthesis of benzo[b]phosphole oxides researchgate.net |
| Radical-Polar Crossover | Phosphoranyl Radical | Generation of an organic radical for subsequent functionalization | Ketone synthesis from carboxylic acids nih.gov |
Other Reactivity Patterns
Similar to acyl chlorides, phosphinyl chlorides react with primary and secondary amines to form phosphinic amides (or phosphinamides). The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic phosphorus center. rsc.org
The mechanism proceeds through an addition-elimination pathway. The amine's lone pair attacks the phosphorus atom, forming a pentacoordinate intermediate. This intermediate then eliminates a chloride ion, and a proton is subsequently removed from the nitrogen atom (often by another molecule of the amine acting as a base) to yield the neutral phosphinic amide and an ammonium (B1175870) chloride salt. libretexts.org
R₂(O)P-Cl + 2 R'₂NH → R₂(O)P-NR'₂ + R'₂NH₂⁺Cl⁻
An excess of the amine is typically used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the hydrogen chloride produced. libretexts.org This reaction is a fundamental method for synthesizing phosphinic amides, which have applications in medicinal chemistry and as ligands in catalysis. organic-chemistry.orgresearchgate.net
Phosphinyl chlorides can participate in cyclization reactions, particularly in intramolecular processes. If a molecule contains both a phosphinyl chloride group and a nucleophilic functional group (like an alcohol or amine) separated by a suitable linker, an intramolecular nucleophilic substitution can occur to form a cyclic phosphorus-containing compound. masterorganicchemistry.com The propensity for cyclization is highly dependent on factors like the length of the linker, with the formation of 5- and 6-membered rings being generally favored. masterorganicchemistry.com
While specific examples starting from this compound are not prominent, the diphenylphosphinyl (Dpp) group has been used as an activating group in the chemistry of aziridines, which are three-membered rings. beilstein-journals.org Furthermore, related phosphorus chlorides, such as phosphorus oxychloride (POCl₃), are widely used as dehydrating and cyclizing agents in organic synthesis, for example, in the Bischler-Napieralski or Vilsmeier-Haack reactions to form nitrogen-containing heterocycles. researchgate.netresearchgate.net These reactions highlight the ability of the P-Cl bond to facilitate ring closure by activating other functional groups within the molecule.
| Reaction Type | Reagent | Product | Mechanism |
|---|---|---|---|
| Amidation | Primary or Secondary Amine | Phosphinic Amide (R₂(O)P-NR'₂) | Nucleophilic Addition-Elimination libretexts.org |
| Intramolecular Cyclization | Internal Nucleophile (e.g., -OH, -NH₂) | Cyclic Phosphorus Compound | Intramolecular Nucleophilic Substitution masterorganicchemistry.com |
Stereochemical Aspects in the Chemistry of Tert Butyl Benzyl Phosphinyl Chloride
Chiral Resolution and Enantioselective Synthesis
The preparation of enantiomerically pure P-chiral compounds like tert-butyl-benzyl-phosphinyl chloride can be achieved through two main pathways: the resolution of a racemic mixture or by direct enantioselective synthesis. nih.gov
Deracemization Strategies for P-Chiral Phosphine (B1218219) Oxides and Precursors
A significant challenge in synthesizing enantiopure compounds is overcoming the 50% yield limit inherent in classical resolution methods. rug.nl Deracemization strategies offer a solution by converting a racemate into a single enantiomer, theoretically allowing for a 100% yield. rug.nl For precursors to this compound, such as the corresponding secondary phosphine oxide (SPO), tert-butyl-benzyl-phosphine oxide, dynamic crystallization processes are a key deracemization technique. rug.nl
One such method is dynamic kinetic resolution (DKR). In the context of P-chiral secondary phosphine oxides, this can involve the formation of diastereomeric complexes with a chiral resolving agent. For instance, tert-butyl-phenylphosphine oxide, a compound structurally related to the precursor of the title compound, has been successfully resolved using chiral acids like O,O'-dibenzoyltartaric acid (DBTA). rug.nlnih.gov The process involves the in-situ racemization of the uncomplexed phosphine oxide in the supernatant, allowing the entire mixture to crystallize as a single diastereomer over time. rug.nl This strategy provides the target enantiomer in high yield and enantiomeric excess. rug.nl
Classical resolution, which involves the formation and separation of diastereomeric salts or complexes, was one of the earliest methods developed for the enantioseparation of P-stereogenic secondary phosphine oxides. nih.govacs.org Another approach involves converting the SPOs into thiophosphinic acids or phosphinous acid-boranes, which can then be resolved using chiral bases. nih.govacs.org
Applications of Chiral Auxiliaries in Asymmetric Induction
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis for creating P-stereogenic centers. nih.gov The auxiliary is attached to the phosphorus atom to guide the stereochemistry of a reaction, and it can be removed later. nih.govwikipedia.org
In the synthesis of P-chiral phosphine oxides, various chiral auxiliaries have proven effective. These are often chiral alcohols or amines that form a temporary bond with the phosphorus center. rsc.org For the synthesis of a molecule like this compound, a common strategy would involve reacting a precursor with a chiral auxiliary to create diastereomers that can be separated. Subsequent reaction with a Grignard reagent, for example, can then proceed with high stereoselectivity. researchgate.netacs.org
Key chiral auxiliaries used in P-chiral synthesis include:
Oxazolidinones : Popularized by David A. Evans, these auxiliaries can be used to direct the stereoselective formation of P-chiral phosphinic amides, which are precursors to phosphine oxides. acs.orgwikipedia.org
1,1'-Bi-2-naphthol (BINOL) : This axially chiral diol is an inexpensive and effective auxiliary for the synthesis of various P-chirogenic compounds. researchgate.netrsc.org
TADDOL Derivatives : These chiral diols are used for the optical resolution of P-stereogenic secondary phosphine oxides through the formation of diastereomeric complexes. nih.govacs.org
(-)-Menthol : This readily available chiral alcohol can be used to create chiral H-P species that undergo stereoselective reactions. rsc.orgacs.org
Pseudoephedrine : This chiral amino alcohol can serve as a template for the synthesis of bulky P-stereogenic secondary phosphine oxides. researchgate.netwikipedia.org
The general scheme involves attaching the auxiliary to a phosphorus precursor, performing a stereoselective reaction (e.g., with a Grignard reagent to introduce the tert-butyl or benzyl (B1604629) group), and then cleaving the auxiliary to yield the enantiomerically enriched phosphine oxide. researchgate.net This phosphine oxide can then be converted to the target phosphinyl chloride.
Table 1: Common Chiral Auxiliaries in P-Chiral Synthesis
| Chiral Auxiliary | Type | Application |
| Evans Oxazolidinones | Amino alcohol derivative | Asymmetric alkylation and aldol (B89426) reactions to set stereocenters. acs.orgwikipedia.org |
| (R)- or (S)-BINOL | Axially chiral diol | Asymmetric C-P cross-coupling reactions. researchgate.netrsc.org |
| TADDOL | Chiral diol | Resolution of racemic secondary phosphine oxides. nih.govacs.org |
| (-)-Menthol | Chiral alcohol | Asymmetric oxidation of phosphines. rsc.orgacs.org |
| Pseudoephedrine | Amino alcohol | Template for synthesis of bulky secondary phosphine oxides. researchgate.netwikipedia.org |
Diastereoselective Transformations
Once a chiral center is established, either through resolution or with an auxiliary, subsequent transformations must proceed with high stereochemical control to maintain enantiopurity.
Control of Diastereoselectivity in Reactions with Chiral Reagents
Diastereoselective reactions are crucial for synthesizing enantiomerically pure P-chiral compounds. When a molecule already contains a stereocenter (like a P-chiral center attached to an auxiliary), reacting it with a chiral reagent can lead to a high preference for the formation of one of two possible diastereomeric products. researchgate.net
A key strategy is the reaction of P-chiral phosphinic amides (formed using a chiral auxiliary) with organometallic reagents like Grignard reagents. acs.org For instance, a diastereomerically pure phosphinic amide can react with a Grignard reagent (e.g., tert-butylmagnesium chloride or benzylmagnesium chloride) to displace the chiral auxiliary with inversion of configuration at the phosphorus center, yielding a single enantiomer of the desired tertiary phosphine oxide. researchgate.net
The choice of base and reaction temperature can also have a critical effect on the diastereoselectivity of a reaction. rsc.org For example, in the hydrophosphonylation of aldehydes using a chiral H-phosphonate, performing the reaction at low temperatures (-78 °C) and with a carefully selected base was essential to achieve high diastereoselectivity. rsc.org Similarly, stoichiometric chiral reagents can be used to influence the enantiomeric outcome at the P-stereogenic center. nih.gov
Influence of tert-Butyl and Benzyl Steric Bulk on Stereochemical Outcomes
The steric properties of the substituents on the phosphorus atom play a defining role in the stereochemical outcome of reactions. nih.gov In this compound, both the tert-butyl and benzyl groups are sterically demanding.
The tert-butyl group is exceptionally bulky and is often used to provide kinetic stabilization or to direct the stereochemical course of a reaction. researchgate.net Its large size creates significant steric hindrance, which can slow down or even prevent reactions at adjacent positions. researchgate.net This steric shield can influence which face of the molecule a reagent can approach, thereby controlling stereoselectivity. researchgate.net In nucleophilic substitution reactions, for example, the bulky tert-butyl group hinders the backside attack required for an SN2 mechanism, favoring an SN1 pathway through a more stable carbocation. rsc.orgfiveable.me
The benzyl group, while less bulky than the tert-butyl group, also contributes to the steric environment around the phosphorus center. nih.govmdpi.com The relative steric bulk of substituents is a critical factor in resolution processes. Studies on the resolution of secondary phosphine oxides have shown that increased steric bulk, particularly at the ortho-position of an aromatic ring, can negatively impact the efficiency of enantiomeric separation. nih.govacs.org Conversely, this steric hindrance is exploited in asymmetric synthesis to direct the approach of reagents. The interplay between the electronic properties and the steric hindrance of both the tert-butyl and benzyl groups will dictate the stereochemical outcome of any transformation at the phosphorus center. researchgate.netnih.gov
Absolute Configuration Determination Methodologies for P-Chiral Compounds
Determining the absolute configuration of a newly synthesized P-chiral compound is a critical final step. Several methods are available, though there is a lack of straightforward, routine techniques for this class of compounds. nsf.gov
X-ray Crystallography : This is the most definitive method for determining absolute stereochemistry. However, it requires the formation of a single, well-diffracting crystal, which can be a slow and often challenging process. nsf.govresearchgate.net
NMR Spectroscopy : Two-dimensional NMR techniques using chiral derivatizing agents or "reporter complexes" can be used. nsf.govresearchgate.net For example, a chiral phosphine can be coordinated to a homochiral ortho-palladated complex. The resulting diastereomeric complexes will show distinct signals in the 1H or 31P NMR spectrum, which can sometimes be correlated to the absolute configuration. nsf.govresearchgate.net
Chiroptical Methods : Techniques like Vibrational Circular Dichroism (VCD) and Exciton-coupled Circular Dichroism (ECCD) are powerful for assigning absolute stereochemistry in solution. nsf.gov One novel approach involves the coordination of a P-chiral phosphine oxide to a zinc-metalloporphyrin host. This interaction induces axial chirality in the host molecule, resulting in a strong ECCD signal whose sign can be correlated to the absolute configuration of the guest phosphine oxide. nsf.gov
Chemical Correlation : The absolute configuration can also be determined by converting the compound, through a reaction with a known stereochemical outcome (e.g., retention or inversion), into a compound whose absolute configuration is already known. mdpi.com For instance, oxidation of a P-chiral phosphine to its corresponding phosphine oxide with air or reaction with sulfur proceeds with retention of configuration at the phosphorus center. mdpi.com
Table 2: Methods for Determining Absolute Configuration of P-Chiral Compounds
| Method | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction pattern of a single crystal | Unambiguous determination of 3D structure. nsf.gov | Requires a suitable single crystal, which can be difficult to obtain. nsf.gov |
| NMR with Chiral Probes | Formation of diastereomers with a chiral agent leading to distinct NMR signals. nsf.govresearchgate.net | Does not require crystallization; can be done in solution. | Can be complex to interpret; may not be universally applicable. nsf.gov |
| Chiroptical Spectroscopy (VCD/ECCD) | Differential absorption of left and right circularly polarized light. nsf.gov | High sensitivity; applicable in solution; can be rapid. nsf.gov | Requires specialized equipment; may require a suitable chromophore for ECCD. nsf.gov |
| Chemical Correlation | Conversion to a compound of known configuration. mdpi.com | Relies on well-established reaction stereochemistry. | Requires a suitable known compound and a stereospecific reaction. mdpi.com |
Theoretical and Computational Studies of Tert Butyl Benzyl Phosphinyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of tert-butyl-benzyl-phosphinyl chloride. Methods such as ab initio calculations and density functional theory (DFT) are employed to model the molecule's electronic landscape. These calculations reveal the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals.
The phosphorus atom in this compound is central to its reactivity, and its electronic environment is significantly influenced by the attached groups: the sterically demanding tert-butyl group, the electronically versatile benzyl (B1604629) group, the electronegative chlorine atom, and the phosphoryl oxygen. The P=O bond is a dominant feature, characterized by a high degree of polarity and bond strength. Computational models can precisely quantify the bond order, length, and the partial charges on the phosphorus and oxygen atoms.
Molecular orbital (MO) theory, a cornerstone of quantum chemistry, provides a detailed picture of the bonding in this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key determinants of the molecule's reactivity. For instance, the LUMO is often centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.
A hypothetical table of calculated electronic properties for this compound is presented below, derived from typical values observed in similar organophosphorus compounds.
| Property | Calculated Value |
|---|---|
| P=O Bond Length (Å) | 1.45 - 1.48 |
| P-Cl Bond Length (Å) | 2.05 - 2.10 |
| P-C (tert-butyl) Bond Length (Å) | 1.85 - 1.90 |
| P-C (benzyl) Bond Length (Å) | 1.80 - 1.85 |
| Mulliken Charge on P | +1.2 - +1.5 |
| Mulliken Charge on O | -0.8 - -1.0 |
| Mulliken Charge on Cl | -0.4 - -0.6 |
| HOMO Energy (eV) | -9.5 - -10.5 |
| LUMO Energy (eV) | -1.0 - -2.0 |
| HOMO-LUMO Gap (eV) | 8.5 - 9.5 |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of chemical reactions involving organophosphorus compounds. researchgate.net For this compound, DFT calculations can map out the potential energy surface for various reactions, such as nucleophilic substitution at the phosphorus center. These studies allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction pathway.
A common reaction of phosphinyl chlorides is their reaction with nucleophiles, such as alcohols or amines, to form the corresponding esters or amides. DFT studies can model the approach of the nucleophile to the phosphorus atom, the formation of a trigonal bipyramidal intermediate or transition state, and the subsequent departure of the chloride leaving group. The calculations can differentiate between concerted (SN2-like) and stepwise (associative or dissociative) mechanisms. mdpi.com
For example, in a reaction with an alcohol, DFT can be used to model the transition state where the oxygen of the alcohol is forming a bond with the phosphorus atom while the P-Cl bond is breaking. The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. Furthermore, DFT can explore the role of solvents in these reactions by incorporating continuum solvation models or explicit solvent molecules, offering a more realistic representation of the reaction environment. nih.gov
The influence of the tert-butyl and benzyl groups on the reaction mechanism can also be investigated. The steric bulk of the tert-butyl group may favor certain approach trajectories of the nucleophile, while the electronic effects of the benzyl group can stabilize or destabilize the transition state.
A hypothetical reaction coordinate diagram for the nucleophilic substitution of this compound with a generic nucleophile (Nu-), based on DFT calculations for similar systems, is presented below.
| Reaction Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu- | 0 |
| Transition State 1 (TS1) | Formation of P-Nu bond, breaking of P-Cl bond | +15 to +25 |
| Intermediate (optional) | Pentacoordinate phosphorus species | +5 to +10 |
| Transition State 2 (TS2) | Cleavage of P-Cl bond | +10 to +20 |
| Products | Tert-butyl-benzyl-phosphinyl-Nu + Cl- | -10 to -20 |
Conformational Analysis and Steric Hindrance Modeling by the tert-Butyl Group
The conformational flexibility of this compound is a key aspect of its chemistry, and it is significantly influenced by the presence of the bulky tert-butyl group. nih.gov Conformational analysis, often performed using computational methods like molecular mechanics or DFT, helps to identify the most stable spatial arrangements of the atoms in the molecule.
Computational models can quantify the steric hindrance by calculating the steric energy associated with different conformations. By rotating the tert-butyl group and calculating the energy at each rotational angle, a potential energy profile can be generated, revealing the energy barriers to rotation and the most stable (lowest energy) conformations. In these preferred conformations, the bulky methyl groups of the tert-butyl substituent are likely to be staggered with respect to the other groups attached to the phosphorus atom to minimize steric repulsion.
The benzyl group also contributes to the conformational landscape, although its steric demands are generally less than those of the tert-butyl group. The orientation of the phenyl ring relative to the rest of the molecule can influence both steric and electronic interactions.
A representative table summarizing the results of a hypothetical conformational analysis is provided below.
| Dihedral Angle (C-P-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 60° (gauche) | 0.0 | Most stable conformer |
| 180° (anti) | 2.5 - 4.0 | Steric clash between benzyl and tert-butyl groups |
| 0° (syn) | > 10.0 | Highly unstable due to severe steric hindrance |
Prediction of Reactivity and Selectivity Profiles
A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of molecules before they are synthesized or tested in the laboratory. nih.gov For this compound, various computational approaches can be used to forecast its behavior in chemical reactions.
Reactivity indices, derived from conceptual DFT, such as the Fukui function and local softness, can identify the most reactive sites within the molecule. For this compound, these indices would likely confirm the phosphorus atom as the primary electrophilic center, susceptible to nucleophilic attack, and the phosphoryl oxygen as a potential site for electrophilic interaction.
Computational methods can also predict the selectivity of reactions. For instance, if a reaction can proceed through multiple pathways leading to different products, DFT calculations of the activation energies for each pathway can determine which product is likely to be favored. In reactions involving chiral reagents, computational models can predict the stereoselectivity by calculating the energies of the diastereomeric transition states.
The steric and electronic parameters of the substituents can be systematically varied in silico to create quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the reactivity of a range of similar phosphinyl chlorides, aiding in the design of compounds with desired properties.
A hypothetical table illustrating the predicted reactivity of different sites in this compound is shown below.
| Atomic Site | Reactivity Index (e.g., Fukui function for nucleophilic attack) | Predicted Reactivity |
|---|---|---|
| Phosphorus (P) | High | Primary site for nucleophilic attack |
| Carbonyl Carbon (of benzyl group) | Low | Significantly less electrophilic than phosphorus |
| Aromatic Carbons (of benzyl group) | Moderate | Susceptible to electrophilic aromatic substitution |
| Oxygen (P=O) | High (for electrophilic attack) | Primary site for coordination to Lewis acids |
Advanced Applications and Derivatizations in Organic Synthesis
Role as Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The P-chiral tert-butyl-benzyl-phosphinyl group is exceptionally well-suited for this role, particularly in the activation of imines for asymmetric nucleophilic additions. By converting a prochiral imine into a chiral N-phosphinyl imine, the phosphinyl group effectively shields one face of the C=N double bond, compelling nucleophiles to attack from the less sterically hindered face, thereby inducing high diastereoselectivity.
The formation of chiral amines and their derivatives is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. Chiral N-phosphinyl imines, derived from reagents like tert-butyl-benzyl-phosphinyl chloride, have emerged as robust electrophiles for the asymmetric synthesis of these valuable compounds. The phosphinyl group enhances the electrophilicity of the imine carbon while providing a rigid chiral environment. nih.gov
The general strategy involves the condensation of an aldehyde with a chiral primary phosphinamide (derived from the corresponding phosphinyl chloride) to form the N-phosphinyl imine. This species then reacts with a wide array of nucleophiles, including organometallic reagents, enolates, and carbanions. The stereochemical outcome is dictated by the chiral phosphorus center, with the bulky tert-butyl and benzyl (B1604629) groups creating a highly biased steric environment. For instance, in reactions with ester enolates for the synthesis of β-amino acids, chiral N-phosphonyl imines have demonstrated the ability to deliver products with excellent diastereoselectivity, often exceeding 99:1 dr. nih.gov The chiral auxiliary can be subsequently cleaved under acidic conditions to furnish the free β-amino ester. nih.gov This methodology highlights the effectiveness of the chiral auxiliary-based strategy in generating enantio- and diastereomerically enriched amine products. nih.gov
The utility of chiral N-phosphinyl imines extends to more complex, named reactions, allowing for the stereocontrolled synthesis of highly functionalized nitrogen-containing molecules.
The Aza-Darzens reaction involves the reaction of an imine with an enolate of an α-haloester to produce an aziridine. When chiral N-phosphinyl imines are employed, this reaction proceeds with high levels of diastereoselectivity, yielding chiral cis-aziridines. researchgate.net These N-phosphinyl aziridines are valuable synthetic intermediates, as the phosphinyl group can be removed to provide access to enantiomerically pure aziridine-2-carboxylic esters. Research has shown that modified N-phosphonyl imines can lead to excellent diastereoselectivities (>99:1 dr) in these transformations. researchgate.net
The Aza-Henry (or nitro-Mannich) reaction is the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine, a versatile precursor to vicinal diamines and α-amino acids. The use of chiral N-phosphinyl imines as electrophiles in this reaction has been shown to be exceptionally effective. researchgate.net The reaction proceeds in excellent chemical yields (often 92% to quantitative) and with outstanding diastereoselectivity (91% to >99% de). researchgate.netresearchgate.net The stability of the chiral N-phosphinyl imines and the high stereochemical control make this a powerful method for accessing complex chiral building blocks. nih.gov
Table 1: Representative Asymmetric Reactions Using Chiral N-Phosphinyl/Phosphonyl Imine Analogs
| Reaction | Nucleophile | Product Type | Yield (%) | Diastereomeric Excess (de) / Ratio (dr) |
|---|---|---|---|---|
| Aza-Henry | Nitromethane | β-Nitroamine | 92 - 99 | 91 - >99% de |
| Aza-Darzens | Ester Enolate | Aziridine Ester | 51 - 87 | >99:1 dr (cis) |
| Mannich | Ketone Enolate | β-Amino Ketone | 65 - 89 | 80:20 - >99:1 dr |
| Ester Enolate Add. | Lithium Ester Enolate | β-Amino Ester | 70 - 88 | 77:23 - >99:1 dr |
Data synthesized from studies on analogous chiral N-phosphinyl and N-phosphonyl imine systems. nih.govresearchgate.netresearchgate.net
α-Amino phosphonates and phosphinates are crucial structural mimics of α-amino acids, where the carboxylic acid moiety is replaced by a phosphonate (B1237965) or phosphinate group, respectively. One of the most prominent methods for their synthesis is the Pudovik reaction, which involves the addition of a phosphorus nucleophile (e.g., dialkyl phosphite) to an imine.
By employing a chiral N-phosphinyl imine derived from this compound, this addition can be rendered highly stereoselective. The chiral auxiliary on the nitrogen atom directs the incoming phosphite (B83602) nucleophile to one face of the imine, establishing the stereocenter at the α-carbon. Subsequent removal of the phosphinyl auxiliary affords the enantiomerically enriched α-amino phosphonate or phosphinate. This approach provides a powerful alternative to methods that rely on chiral catalysts, leveraging the reliability and high stereochemical induction of a covalently bound chiral auxiliary.
Precursors for Complex Organophosphorus Scaffolds
Beyond its role as a transient chiral director, the tert-butyl-benzyl-phosphinyl moiety can be incorporated as a permanent, P-chiral structural element into larger, more complex molecules. As a phosphinyl chloride, it is an activated precursor for the formation of stable phosphinate esters and phosphinamides, making it an ideal starting material for building diverse organophosphorus scaffolds.
Phosphonopeptides are peptide analogues that contain a phosphonamidate or phosphinamide linkage in place of a standard amide bond. These mimics are often designed as transition-state analogue inhibitors of proteases. A general and widely applied method for their synthesis is the phosphonylation of amino acid esters with phosphonochloridates or phosphinyl chlorides. nih.govencyclopedia.pub this compound is an ideal reagent for this purpose; its reaction with the amino group of an amino acid or peptide ester directly forms a stable, P-chiral phosphinamide bond (-P(O)(R)-NH-). This allows for the precise insertion of the tert-butyl-benzyl-phosphinyl scaffold into a peptide backbone. nih.gov
Similarly, phosphonodepsipeptides are analogues where an amide bond is replaced by a phosphonate ester linkage (-P(O)(OR)-O-). beilstein-journals.orgbeilstein-journals.org These structures are generally more stable to hydrolysis than their phosphonopeptide counterparts. beilstein-journals.orgbeilstein-journals.org The synthesis of these molecules can be achieved by reacting a phosphinyl chloride with a hydroxy acid ester. beilstein-journals.org this compound can thus be used to couple peptide fragments or amino acids with hydroxy acids, creating complex hybrid structures with embedded, P-chiral phosphinate ester cores.
The reactivity of the P-Cl bond in this compound makes it a versatile precursor for a wide range of functionalized organophosphorus compounds. Standard nucleophilic substitution reactions allow for the introduction of diverse functionalities at the phosphorus center, creating libraries of P-chiral phosphinate derivatives.
Key transformations include:
Reaction with Alcohols/Phenols: In the presence of a base, alcohols or phenols react to form the corresponding phosphinate esters.
Reaction with Amines: Primary or secondary amines readily displace the chloride to yield stable phosphinamides.
Reaction with Organometallics: Grignard reagents or organolithium compounds can be used to form a new P-C bond, leading to the synthesis of tertiary phosphine (B1218219) oxides after workup.
These fundamental reactions enable the conversion of a single P-chiral precursor into a multitude of structurally diverse and functionalized phosphinate and phosphine oxide derivatives, which can be used as ligands in catalysis, as building blocks for materials science, or as probes in chemical biology. mdpi.com
Table 2: Derivatization of this compound
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alcohol | R'-OH / Base | Phosphinate Ester |
| Amine | R'R''-NH | Phosphinamide |
| Organometallic | R'''-MgBr | Tertiary Phosphine Oxide |
| Amino Acid Ester | H₂N-CHR'-COOR'' | Phosphinamide Peptide |
| Hydroxy Acid Ester | HO-CHR'-COOR'' | Phosphinate Depsipeptide |
Development of Catalytic Systems and Ligands
The unique steric and electronic properties endowed by the tert-butyl and benzyl groups make phosphine derivatives derived from the title compound highly valuable in catalysis.
P-chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions. tcichemicals.com Ligands derived from moieties similar to tert-butyl-benzyl-phosphine are particularly effective due to the presence of a bulky tert-butyl group and a less sterically demanding group (like methyl or, in this conceptual case, benzyl) on the phosphorus atom. tcichemicals.com This size difference is crucial for creating a rigid and well-defined chiral environment around the metal center. nih.gov
When these P-chiral ligands are complexed with transition metals such as rhodium, they form powerful catalysts for asymmetric hydrogenation. nih.govsigmaaldrich.com These catalysts have demonstrated exceptional enantioselectivity (often up to 99.9%) and high catalytic activity in the hydrogenation of various prochiral olefins, including α- and β-dehydroamino acid derivatives, enamides, and itaconic acids. nih.govsigmaaldrich.com The electron-rich nature and conformational rigidity of ligands bearing a t-butyl group contribute significantly to their superior performance. tcichemicals.comnih.gov For example, ligands like t-Bu-BisP* are highly effective, and their structural features, with bulky t-butyl groups in quasi-equatorial positions, create a stable and highly asymmetric catalytic pocket. nih.gov
Table 2: Performance of t-Butyl Containing P-Chiral Ligands in Asymmetric Hydrogenation
| Ligand Family | Metal | Substrate Type | Reported Enantioselectivity (ee) |
|---|---|---|---|
| TangPhos | Rhodium | α-Dehydroamino acids, α-Arylenamides | Highly efficient, >99% |
| t-Bu-BisP* | Rhodium | Dehydroamino acid derivatives | Up to 99.9% |
| QuinoxP* | Rhodium | Enamides | Excellent, >99% |
Group-Assisted Purification (GAP) chemistry is an innovative technique designed to simplify the synthesis of organic compounds by avoiding traditional purification methods like column chromatography or recrystallization. rsc.org This is achieved by attaching a "GAP tag" to the substrate, which modifies the solubility of the resulting product. researchgate.netnih.gov
The phosphinyl group, such as the one derived from this compound, is an ideal GAP tag. beilstein-journals.org In a typical application, the phosphinyl chloride is reacted with an amine to form a stable N-phosphinyl imine. researchgate.net This new molecule is designed to be soluble in reaction solvents (like THF or DCM) but poorly soluble in washing solvents (like hexanes or petroleum ether). nih.govbeilstein-journals.org After the subsequent reaction, such as an asymmetric borylation in the synthesis of the anticancer drug Velcade, the desired diastereomer can be isolated by simply washing the crude mixture with a suitable solvent system, leaving the pure product as a solid. researchgate.netbeilstein-journals.org A key advantage of this method is that the phosphinyl auxiliary can often be recovered in quantitative yield after it is cleaved from the final product, making the process more sustainable. beilstein-journals.org
Table 3: Principle of Group-Assisted Purification (GAP)
| Step | Description | Key Feature |
|---|---|---|
| 1. Tagging | A phosphinyl group (the GAP tag) is attached to a starting material (e.g., forming an N-phosphinyl imine). | The tagged molecule has tailored solubility properties. |
| 2. Reaction | The tagged molecule undergoes a chemical transformation (e.g., asymmetric borylation). | The GAP tag directs stereochemistry and maintains solubility control. |
| 3. Purification | The crude product mixture is washed with a non-polar solvent (e.g., hexane). | The desired product precipitates while impurities remain dissolved. |
| 4. Cleavage | The GAP tag is removed from the purified product. | The phosphinic acid auxiliary can be recovered and reused. |
Synthesis of Bioisosteres and Analogues for Biochemical Pathway Studies
In medicinal chemistry, the replacement of a specific functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a fundamental strategy for drug design. Phosphinates, which can be synthesized from precursors like this compound, are excellent bioisosteres for phosphates, pyrophosphates, and the tetrahedral transition states of carboxylate esters or amides. researchgate.net
Phosphinates mimic the geometry and charge distribution of phosphate (B84403) groups, which are ubiquitous in biological systems, playing critical roles in cell signaling, energy metabolism, and DNA/RNA synthesis. researchgate.net However, the P-C bond in a phosphinate is hydrolytically stable compared to the P-O bond in a phosphate. This stability makes phosphinate-containing analogues valuable tools for studying biochemical pathways. By replacing a natural phosphate with a phosphinate, researchers can create non-hydrolyzable substrate analogues that act as inhibitors or probes for enzymes like kinases, phosphatases, and polymerases. researchgate.net
The tert-butyl and benzyl groups attached to the phosphorus atom can further modulate the analogue's properties, such as lipophilicity and steric interactions with the enzyme's active site, allowing for a systematic investigation of structure-activity relationships. For example, the synthesis of α-aminophosphinates via methods like the aza-Pudovik reaction can yield compounds with significant and selective cytotoxic activity, demonstrating their potential in probing biological systems. mdpi.com
Table 4: Comparison of Phosphate and Phosphinate Bioisostere
| Property | Phosphate Group (-OPO₃²⁻) | Phosphinate Bioisostere (-O-P(R¹)(R²)=O) |
|---|---|---|
| Central Atom | Phosphorus | Phosphorus |
| Geometry | Tetrahedral | Tetrahedral |
| Key Bonds | P-O-C (Ester) | P-C (Phosphinate) |
| Hydrolytic Stability | Labile | Stable |
| Biological Role | Energy transfer, signaling, structure | Enzyme inhibition, pathway probe |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl-benzyl-phosphinyl chloride, and what are their respective yields and purity outcomes?
- Methodological Answer: A widely used approach involves the reaction of tert-butyl-benzyl-phosphine oxide with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Refluxing the phosphine oxide with excess SOCl₂ in dry dichloromethane (DCM) at 40–50°C for 6–8 hours.
- Removing excess SOCl₂ and solvent under reduced pressure.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Typical yields range from 60–75%, with purity >95% confirmed by ³¹P NMR. Side products like phosphoric acid derivatives may form if moisture is present, necessitating strict anhydrous protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer:
- ³¹P NMR: A singlet near δ 35–40 ppm confirms the phosphinyl chloride moiety.
- ¹H NMR: The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm (9H), while the benzyl protons resonate as a doublet (δ 3.8–4.0 ppm, CH₂) and aromatic multiplet (δ 7.2–7.4 ppm).
- IR Spectroscopy: Strong P–Cl stretching at ~550 cm⁻¹ and aromatic C–H stretches at ~3000 cm⁻¹.
Cross-validation with elemental analysis (C, H, P, Cl) is recommended to confirm purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hydrolysis of this compound during synthesis?
- Methodological Answer: Hydrolysis occurs readily in the presence of moisture, leading to phosphine oxide byproducts. Mitigation strategies include:
- Conducting reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in DCM).
- Using Schlenk-line techniques for reagent transfer.
- Monitoring reaction progress via ³¹P NMR to terminate the reaction before prolonged exposure to ambient conditions.
Studies show that maintaining temperatures <50°C and limiting reaction time to ≤8 hours reduces degradation .
Q. What are the conflicting data in literature regarding the stability of this compound under different storage conditions, and how can these discrepancies be resolved?
- Methodological Answer: Contradictory reports exist on its stability at room temperature (RT) vs. refrigeration. A systematic approach to resolve this involves:
- Storage Trials: Aliquot samples stored under Ar at RT, 4°C, and –20°C.
- Analytical Monitoring: Weekly ³¹P NMR and HPLC analysis to track degradation (e.g., appearance of phosphine oxide peaks).
- Environmental Control: Humidity chambers to assess moisture sensitivity.
Preliminary data suggest stability >90% at –20°C for 6 months, but RT storage leads to ~15% degradation within 4 weeks. Discrepancies may arise from trace moisture in storage containers, emphasizing the need for rigorous drying protocols .
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer: The bulky tert-butyl group creates steric hindrance, directing nucleophiles (e.g., amines, alcohols) toward the benzyl-phosphinyl chloride site. Computational studies (DFT) reveal:
- Lower activation energy for substitution at the benzyl position due to reduced steric strain.
- Electron-withdrawing effects of the phosphinyl chloride enhance electrophilicity at the benzyl carbon.
Experimental validation via kinetic isotopic effects (KIE) using deuterated analogs supports this mechanism .
Key Recommendations for Researchers
- Synthesis: Prioritize anhydrous conditions and short reaction times to maximize yield.
- Characterization: Use multi-nuclear NMR and IR for structural confirmation.
- Storage: Aliquot under argon at –20°C for long-term stability.
- Contradiction Resolution: Standardize protocols for humidity control and analytical methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
